Aminopyrifen: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanism
Aminopyrifen: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyrifen is a novel fungicide demonstrating potent and broad-spectrum activity against a range of phytopathogenic fungi. Its unique mode of action, targeting the inhibition of the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, distinguishes it from many existing antifungal agents and presents a valuable tool for managing fungal resistance. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of Aminopyrifen, with a focus on its molecular mechanism and its impact on fungal cell wall integrity. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
Aminopyrifen, with the IUPAC name (4-phenoxyphenyl)methyl 2-amino-6-methylpyridine-3-carboxylate, is a member of the 2-aminonicotinate class of fungicides.[1][2][3] Its chemical structure is characterized by a pyridine ring core, an amino group, and a phenoxybenzyl ester moiety.[4]
Table 1: Physicochemical Properties of Aminopyrifen
| Property | Value | Source |
| IUPAC Name | (4-phenoxyphenyl)methyl 2-amino-6-methylpyridine-3-carboxylate | [1][2][3] |
| CAS Number | 1531626-08-0 | [1][2][3] |
| Molecular Formula | C20H18N2O3 | [1][5] |
| Molecular Weight | 334.37 g/mol | [2][3][5] |
| Appearance | Solid at room temperature | [6] |
| Solubility | Soluble in DMSO | [3][7] |
| LogP | 4.3 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Rotatable Bond Count | 6 | [6] |
Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis
Aminopyrifen exerts its antifungal activity by targeting a crucial step in the biosynthesis of Glycosylphosphatidylinositol (GPI) anchors.[3][4] Specifically, it inhibits the GWT-1 protein, an acyltransferase responsible for the inositol acylation of phosphatidylinositol (PI) in the endoplasmic reticulum.[2][8][9] This is an early and essential step in the formation of GPI anchors, which are complex glycolipids that anchor a wide variety of proteins to the cell surface of eukaryotes, including fungi.
These GPI-anchored proteins are vital for numerous cellular processes, including cell wall integrity, morphogenesis, cell adhesion, and nutrient uptake.[3] By inhibiting GWT-1, Aminopyrifen disrupts the production of GPI-anchored proteins, leading to a cascade of detrimental effects on the fungal cell, ultimately resulting in the perturbation of mycelial growth and inhibition of fungal proliferation.[3][4] This unique mode of action means that Aminopyrifen does not exhibit cross-resistance with many conventional fungicides that target other cellular processes.[4][6]
Impact on Fungal Cell Wall Integrity and Signaling Pathways
The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. The integrity of the cell wall is maintained by a complex signaling network, with the Mitogen-Activated Protein Kinase (MAPK) pathways playing a central role. In fungi like Neurospora crassa, the cell wall integrity (CWI) pathway, primarily mediated by the MAPK MAK-1, is crucial for responding to cell wall stress.[1][6]
Studies have shown that deletion mutants of MAPK cascade genes, such as mak-1 and mak-2, exhibit increased sensitivity to Aminopyrifen.[2] This suggests that the disruption of GPI-anchor biosynthesis by Aminopyrifen induces cell wall stress, making the fungus more reliant on the CWI signaling pathway for survival. When this pathway is also compromised, the antifungal effect of Aminopyrifen is potentiated. The MAK-2 pathway, which is involved in various cellular processes including cell fusion and stress response, also appears to have a role in the response to Aminopyrifen-induced stress.[1][6] The exact downstream targets of these pathways that are critical for mitigating the effects of Aminopyrifen are a subject of ongoing research.
Biological Activity
Aminopyrifen exhibits potent in vitro and in vivo activity against a broad spectrum of ascomycete and deuteromycete fungi.[4][10][11] It is particularly effective against economically important plant pathogens such as Botrytis cinerea (gray mold).[4][12] Notably, Aminopyrifen strongly inhibits the germ-tube elongation of B. cinerea at very low concentrations.[4][12]
Table 2: In Vitro Antifungal Activity of Aminopyrifen against Various Plant Pathogenic Fungi
| Fungal Species | EC50 (mg/L) | Source |
| Botrytis cinerea | 0.0039 - 0.23 | [4] |
| Colletotrichum acutatum | 0.0039 - 0.23 | [4] |
| Fusarium oxysporum f. sp. lycopersici | 0.0039 - 0.23 | [4] |
| Glomerella cingulata | 0.0039 - 0.23 | [4] |
| Monilinia fructicola | 0.0039 - 0.23 | [4] |
| Sclerotinia sclerotiorum | 0.0039 - 0.23 | [4] |
| Venturia inaequalis | 0.0039 - 0.23 | [4] |
| Verticillium dahliae | 0.0039 - 0.23 | [4] |
| Rhizoctonia solani AG-1 IA | 0.029 | [4] |
Experimental Protocols
Synthesis of Aminopyrifen
The synthesis of Aminopyrifen can be achieved through a multi-step process starting from a substituted nicotinonitrile derivative.[4]
Detailed Protocol:
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Chlorination: The starting nicotinonitrile derivative is subjected to chlorination, for example, using phosphorus oxychloride (POCl₃), to yield a trisubstituted pyridine intermediate.[4]
-
Amination and Nitrile Hydrolysis: The chlorinated intermediate is then converted to the corresponding aza-anthranilic acid equivalent through amination and hydrolysis of the nitrile group.[4]
-
Acid Chloride Formation: The resulting nicotinic acid derivative is treated with a suitable reagent, such as oxalyl chloride or thionyl chloride, to form the acyl chloride.
-
Esterification: Finally, the acyl chloride is reacted with 4-phenoxybenzyl alcohol in the presence of a base to yield Aminopyrifen. The final product can be purified by recrystallization or column chromatography.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of Aminopyrifen can be determined using a broth microdilution method.[13][14]
Protocol:
-
Preparation of Aminopyrifen Stock Solution: Prepare a stock solution of Aminopyrifen in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microdilution Plates: Serially dilute the Aminopyrifen stock solution in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., conidia or yeast cells) according to established protocols (e.g., CLSI or EUCAST guidelines).
-
Inoculation: Inoculate each well of the microtiter plate with the fungal inoculum. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of Aminopyrifen that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.
In Planta Efficacy Evaluation against Botrytis cinerea
The protective and curative efficacy of Aminopyrifen against gray mold can be evaluated on a susceptible host plant, such as cucumber or tomato.[7][11][12]
Protocol:
-
Plant Material: Use healthy, young plants of a susceptible cultivar grown under controlled greenhouse conditions.
-
Aminopyrifen Formulation: Prepare a spray solution of Aminopyrifen at various concentrations in water, typically including a surfactant to ensure even coverage.
-
Application:
-
Preventive (Protective) Assay: Spray the plants with the Aminopyrifen solution until runoff. Allow the plants to dry completely. After a set period (e.g., 24 hours), inoculate the plants with a conidial suspension of B. cinerea.
-
Curative (Eradicant) Assay: First, inoculate the plants with a conidial suspension of B. cinerea. After a specific incubation period (e.g., 24 hours) to allow for infection establishment, spray the plants with the Aminopyrifen solution.
-
-
Inoculation: Prepare a conidial suspension of B. cinerea in a nutrient solution (e.g., potato dextrose broth) at a known concentration (e.g., 1 x 10⁵ conidia/mL). Spray the suspension evenly onto the plant surfaces.
-
Incubation: Place the inoculated plants in a high-humidity chamber at a suitable temperature (e.g., 20-25°C) to promote disease development.
-
Disease Assessment: After a sufficient incubation period (e.g., 5-7 days), assess the disease severity by visually rating the percentage of leaf area or fruit surface covered with lesions. Calculate the efficacy of Aminopyrifen by comparing the disease severity in the treated plants to that in the untreated control plants.
Conclusion
Aminopyrifen represents a significant advancement in the field of fungicides due to its novel mode of action targeting the GWT-1 protein in the GPI-anchor biosynthesis pathway. This unique mechanism not only provides excellent efficacy against a broad range of fungal pathogens but also makes it a valuable tool for resistance management strategies. The detailed understanding of its chemical properties, biological activity, and the underlying molecular mechanisms presented in this guide serves as a foundation for further research into its application and the development of next-generation antifungal agents. The provided experimental protocols offer a starting point for researchers to explore the potential of Aminopyrifen and related compounds in various scientific and agricultural contexts.
References
- 1. Regulation of Cell-to-Cell Communication and Cell Wall Integrity by a Network of MAP Kinase Pathways and Transcription Factors in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cell-to-Cell Communication and Cell Wall Integrity by a Network of MAP Kinase Pathways and Transcription Factors in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Aminopyrifen: Biological activity and Synthesis method_Chemicalbook [chemicalbook.com]
- 5. Involvement of MAK-1 and MAK-2 MAP kinases in cell wall integrity in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
